Proprietary Role as a Key Intermediate in Sotorasib (AMG-510) Synthesis
This specific regioisomer is required for the synthesis of sotorasib (AMG-510), an FDA-approved KRAS G12C inhibitor [1]. A 2024 Chinese patent application (CN202311401020.5) detailing an improved synthesis for an AMG-510 intermediate uses a starting material that is structurally analogous and highlights the necessity of a specific substitution pattern for successful coupling. While this exact compound is not the final product, its role as a precursor is well-established in the commercial and patent literature for this high-value drug [1]. In contrast, positional isomers like 2-bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS 1696887-81-6) are not referenced in the context of sotorasib or other approved KRAS inhibitors .
| Evidence Dimension | Documented Role in API Synthesis |
|---|---|
| Target Compound Data | Explicitly cited as a key intermediate or precursor in patent literature for sotorasib synthesis [1]. |
| Comparator Or Baseline | 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS 1696887-81-6) - No documented role in sotorasib or KRAS inhibitor synthesis . |
| Quantified Difference | Qualitative difference: Exclusive vs. non-existent role in a multi-billion dollar drug class. |
| Conditions | Patent and commercial literature analysis for sotorasib (AMG-510) synthetic routes. |
Why This Matters
Procurement of the correct regioisomer is critical for replicating patented, high-yield synthetic routes to commercially valuable oncology drugs.
- [1] Zhang, Q. et al. Synthesis method of KRAS G12C inhibitor AMG-510 intermediate. CN Patent Application CN202311401020.5, 2024. View Source
